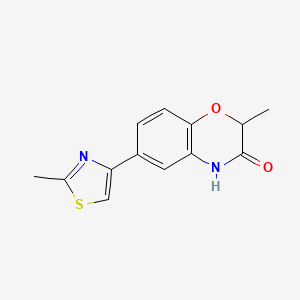

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a potent and selective antagonist for metabotropic glutamate receptor 5 (mGlu5) . It has been implicated in the modulation of various neurological and psychiatric disorders, including pain, anxiety, depression, and drug-seeking behavior .

Chemical Reactions Analysis

The compound “2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” is known to interact with the mGlu5 receptor, acting as a potent and selective antagonist . This interaction is thought to underlie its effects on various neurological and psychiatric disorders .

Applications De Recherche Scientifique

Metabotropic Glutamate Receptor Antagonist

This compound is structurally similar to certain mGlu5 receptor antagonists . mGlu5 receptors are a subtype of metabotropic glutamate receptors, which are being studied for their role in various neurological and psychiatric disorders. Antagonists of these receptors could potentially be used in the treatment of these conditions .

Neuropharmacology Research

The related compound [3H]methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (methoxymethyl-MTEP) has been used as a radioligand for labeling mGlu5 receptors in rat brain, both in vitro and in vivo . This allows researchers to study the binding of mGlu5 receptors, which could provide valuable insights into the functioning of the nervous system .

Anxiolytic Activity

Another related compound, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), has been shown to have anxiolytic (anti-anxiety) activity . This suggests that similar compounds could potentially be used in the development of new anxiolytic drugs .

In Vivo Characterization

The related compound methoxymethyl-MTEP has been used for in vivo characterization of mGlu5 receptors in rodent brain . This could potentially be a valuable tool in preclinical research .

In Vitro Characterization

Similarly, methoxymethyl-MTEP has also been used for in vitro characterization of mGlu5 receptors . This could be useful in various types of laboratory research .

Drug Development

Given the potential therapeutic applications of mGlu5 receptor antagonists, this compound could potentially be used in the development of new drugs. However, more research would be needed to confirm this .

Mécanisme D'action

Target of Action

The primary target of 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is the metabotropic glutamate receptor 5 (mGlu5) in the brain . This receptor has been implicated in various neurological and psychiatric disorders, including depression .

Mode of Action

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one acts as a negative allosteric modulator (NAM) of the mGlu5 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, and its binding reduces the receptor’s response to glutamate .

Biochemical Pathways

The action of 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one on mGlu5 receptors affects the glutamatergic signaling pathway . This can lead to changes in the levels of various downstream signaling molecules, including brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth .

Pharmacokinetics

Studies have shown that it can cross the blood-brain barrier and bind to mglu5 receptors in the brain .

Result of Action

The molecular and cellular effects of 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one’s action include a reduction in the response of mGlu5 receptors to glutamate, leading to changes in downstream signaling pathways . This can result in neuroprotective effects and potential antidepressant-like effects .

Propriétés

IUPAC Name |

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-7-13(16)15-10-5-9(3-4-12(10)17-7)11-6-18-8(2)14-11/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAPXZZISIWPIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2635099.png)

![2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2635100.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B2635102.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635107.png)

![6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2635112.png)

![3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2635121.png)